molecular formula C19H16F3N3O4S2 B2945877 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 921815-84-1

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2945877
CAS No.: 921815-84-1
M. Wt: 471.47
InChI Key: MTKMBAKYGVLRAH-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16F3N3O4S2 and its molecular weight is 471.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Sarvaiya, Gulati, and Patel (2019) explored the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including structures related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, demonstrating the potential of sulfonamide derivatives in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Therapeutic Potential and Molecular Docking

Another area of research focuses on the therapeutic potential of sulfonamide derivatives. For instance, Kausar et al. (2019) synthesized novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide and evaluated their enzyme inhibition potential against AChE and BChE enzymes, showcasing their potential in therapeutic applications. Molecular docking studies further supported their enzyme inhibition efficacy (Kausar et al., 2019).

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4S2/c1-2-30(26,27)18-12-11-16(23-24-18)13-7-9-14(10-8-13)25-31(28,29)17-6-4-3-5-15(17)19(20,21)22/h3-12,25H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKMBAKYGVLRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.